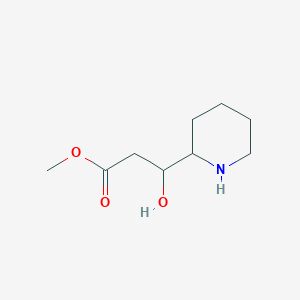
Methyl 3-hydroxy-3-(piperidin-2-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-hydroxy-3-(piperidin-2-yl)propanoate is an organic compound that features a piperidine ring, a common structural motif in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-hydroxy-3-(piperidin-2-yl)propanoate typically involves the reaction of piperidine with an appropriate ester or acid derivative. One common method is the esterification of 3-hydroxy-3-(piperidin-2-yl)propanoic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve more efficient catalytic processes to increase yield and reduce costs. For example, the use of solid acid catalysts in a continuous flow reactor can enhance the esterification process, making it more suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-hydroxy-3-(piperidin-2-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.
Major Products
Oxidation: 3-oxo-3-(piperidin-2-yl)propanoate.
Reduction: 3-hydroxy-3-(piperidin-2-yl)propanol.
Substitution: 3-chloro-3-(piperidin-2-yl)propanoate.
Scientific Research Applications
Methyl 3-hydroxy-3-(piperidin-2-yl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of Methyl 3-hydroxy-3-(piperidin-2-yl)propanoate depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The piperidine ring is known to interact with various biological targets, making this compound a versatile scaffold for drug design.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-hydroxy-3-(pyrrolidin-2-yl)propanoate: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
Methyl 3-hydroxy-3-(morpholin-2-yl)propanoate: Contains a morpholine ring, which introduces different electronic and steric properties.
Uniqueness
Methyl 3-hydroxy-3-(piperidin-2-yl)propanoate is unique due to the presence of the piperidine ring, which imparts specific chemical and biological properties. The piperidine ring is known for its stability and ability to interact with a wide range of biological targets, making this compound particularly valuable in drug discovery and development.
Properties
Molecular Formula |
C9H17NO3 |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
methyl 3-hydroxy-3-piperidin-2-ylpropanoate |
InChI |
InChI=1S/C9H17NO3/c1-13-9(12)6-8(11)7-4-2-3-5-10-7/h7-8,10-11H,2-6H2,1H3 |
InChI Key |
LEVDHYFCQIUQAY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(C1CCCCN1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















